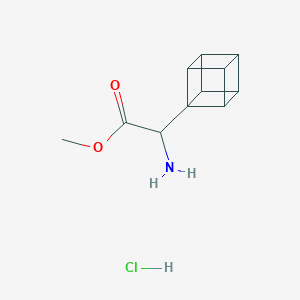

methyl2-amino-2-(cuban-1-yl)acetatehydrochloride

Description

BenchChem offers high-quality methyl2-amino-2-(cuban-1-yl)acetatehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl2-amino-2-(cuban-1-yl)acetatehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-2-cuban-1-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-10(13)9(12)11-6-3-2-4(6)8(11)5(2)7(3)11;/h2-9H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZNULVZKOGXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C12C3C4C1C5C4C3C25)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Metabolic Stability of Cubane vs. Phenyl Amino Acid Esters: A Strategic Evaluation for Drug Discovery

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the quest for drug candidates with superior pharmacokinetic profiles, the strategic replacement of metabolically labile moieties is a cornerstone of modern medicinal chemistry. The phenyl ring, a ubiquitous scaffold, is often susceptible to oxidative metabolism, primarily by cytochrome P450 enzymes. The cubane cage has emerged as a compelling three-dimensional, saturated bioisostere for the phenyl group, offering a similar spatial arrangement of substituents but with a profoundly different electronic and chemical nature.[1][2] This guide provides a detailed technical analysis of the metabolic stability of cubane-containing amino acid esters versus their traditional phenyl counterparts. We will explore the fundamental chemical principles governing their stability, provide detailed, field-proven protocols for their in vitro evaluation, and interpret comparative data to guide rational drug design. The core thesis is that while the cubane cage offers exceptional resistance to oxidative metabolism, the overall stability of the molecule is a multifactorial property, with ester functionalities often introducing a separate, hydrolytic metabolic liability.[3][4]

The Bioisosteric Proposition: From Aromatic Lability to Aliphatic Resilience

The concept of bioisosterism—the substitution of one chemical group for another with similar physical or chemical properties to produce a compound with comparable biological activity—is a powerful tool for lead optimization.[5][6] A primary driver for such substitutions is the mitigation of metabolic liabilities to improve properties like half-life and oral bioavailability.

The Phenyl Ring: An Oxidative Hotspot

The electron-rich, planar structure of the phenyl ring makes it a prime substrate for Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[7] The most common metabolic pathway is aromatic hydroxylation, which can lead to the formation of phenols. These can be further oxidized to catechols and quinones, which are often reactive species that can form adducts with cellular macromolecules. This metabolic susceptibility can lead to rapid clearance and potential toxicity.

The Cubane Cage: A Fortress of Strain and Stability

Cubane is a synthetic, highly strained, saturated hydrocarbon. Its unique geometry, with C-C-C bond angles constrained to 90°, results in its C-H bonds having a high degree of s-character.[3][8] This high s-character leads to exceptionally strong and short C-H bonds, making them significantly less susceptible to enzymatic C-H oxidation compared to the sp2 C-H bonds of a phenyl ring.[9][10] Therefore, replacing a phenyl ring with a cubane cage is a rational strategy to block this major metabolic pathway, generally leading to improved metabolic stability.[11][12]

The Amino Acid Ester: A Target for Hydrolysis

Connecting the core scaffold (cubane or phenyl) to an amino acid via an ester linkage introduces a new metabolic consideration. Ester groups are susceptible to hydrolysis by a wide range of esterase enzymes present in the liver, plasma, and other tissues.[13] This pathway is independent of the oxidative metabolism of the core ring. Consequently, even if the cubane core is metabolically inert, the overall molecule can be rapidly cleaved at the ester bond, particularly in environments rich in esterases like plasma.[4]

The diagram below illustrates the distinct primary metabolic vulnerabilities of a phenyl amino acid ester versus its cubane bioisostere.

Caption: Competing metabolic pathways for phenyl vs. cubane amino acid esters.

In Vitro Assessment: Protocols and Rationale

To experimentally determine the metabolic fate of these compounds, a multi-assay approach is required. We will focus on two fundamental, high-throughput screens: the Liver Microsomal Stability Assay and the Plasma Stability Assay.

Liver Microsomal Stability Assay

Expertise & Rationale: This assay is the industry standard for evaluating Phase I metabolic stability.[14][15] We use liver microsomes, which are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a rich source of CYP enzymes but lack most Phase II conjugating enzymes and cytosolic enzymes.[16][17] The assay measures the disappearance of the parent compound over time in the presence of the essential CYP co-factor, NADPH.[18] A parallel incubation without NADPH serves as a crucial negative control to differentiate enzymatic degradation from inherent chemical instability.

Experimental Protocol: Human Liver Microsome (HLM) Stability

-

Preparation of Reagents:

-

Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

HLM Stock: Thaw pooled human liver microsomes (e.g., from a commercial vendor) at 37°C and dilute to a working concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.[18][19]

-

Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO.

-

NADPH Regenerating System (or 1 mM NADPH): Prepare according to manufacturer's instructions. This provides a sustained source of the co-factor.

-

-

Incubation:

-

Pre-warm a 96-well plate containing the HLM solution at 37°C for 5-10 minutes.

-

To initiate the reaction, add the test compound to the HLM solution to a final concentration of 1 µM (final DMSO concentration should be ≤ 0.5%).[18][19]

-

Immediately add NADPH to the "+NADPH" wells. Add an equal volume of buffer to the "-NADPH" wells.

-

Incubate the plate at 37°C with shaking.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation mixture.[18]

-

Quench the reaction immediately by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

-

-

Sample Processing & Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

-

Determine the slope of the line via linear regression.

-

Calculate the half-life (t½) = -0.693 / slope.

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

-

The entire workflow can be visualized as follows:

Caption: Standard workflow for a liver microsomal stability assay.

Plasma Stability Assay

Expertise & Rationale: This assay specifically evaluates a compound's susceptibility to hydrolysis by plasma enzymes, such as carboxylesterases.[4][13] It is crucial for compounds containing ester or amide bonds. The protocol is simpler than the microsomal assay as it does not require an external co-factor. The stability is assessed in plasma from different species (e.g., human, rat, mouse) to identify potential interspecies differences, which is vital for preclinical to clinical translation.[20][21]

Experimental Protocol: Multi-Species Plasma Stability

-

Preparation of Reagents:

-

Plasma: Thaw frozen plasma (e.g., Human, Rat, Mouse) at 37°C.

-

Test Compound Stock: Prepare a 1 mM stock solution in DMSO.

-

-

Incubation:

-

Add the test compound to plasma to a final concentration of 1 µM (final DMSO concentration ≤ 1%).[22]

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from the incubation mixture.[21]

-

Quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing & Analysis:

-

Process and analyze the samples as described in the HLM protocol (Section 2.1, Step 4).

-

-

Data Analysis:

-

Calculate the half-life (t½) as described in the HLM protocol (Section 2.1, Step 5). The result is typically reported in minutes.

-

Comparative Analysis: A Hypothetical Case Study

To illustrate the expected outcomes, let's consider two hypothetical model compounds: Phenyl-Ala-OMe (Phenylalanine methyl ester) and its bioisostere, Cubyl-Ala-OMe (Cubane-alanine methyl ester).

Table 1: Hypothetical Metabolic Stability Data

| Compound | Assay | Species | t½ (min) | CLint (µL/min/mg protein) | % Remaining at 60 min |

| Phenyl-Ala-OMe | HLM (+NADPH) | Human | 25 | 55.4 | 19% |

| HLM (-NADPH) | Human | > 120 | < 5.8 | 98% | |

| Plasma | Human | 45 | N/A | 40% | |

| Plasma | Rat | 15 | N/A | 6% | |

| Cubyl-Ala-OMe | HLM (+NADPH) | Human | > 120 | < 5.8 | 95% |

| HLM (-NADPH) | Human | > 120 | < 5.8 | 97% | |

| Plasma | Human | 48 | N/A | 45% | |

| Plasma | Rat | 18 | N/A | 9% | |

| Control (Verapamil) | HLM (+NADPH) | Human | 30 | 46.2 | 25% |

| Control (Procaine) | Plasma | Human | < 5 | N/A | < 1% |

Interpretation of Results:

-

Liver Microsomal Stability: The data clearly demonstrates the success of the bioisosteric replacement for blocking oxidative metabolism. Phenyl-Ala-OMe shows significant NADPH-dependent degradation (t½ = 25 min), indicating it is a substrate for CYP enzymes. In contrast, Cubyl-Ala-OMe is highly stable in HLMs (t½ > 120 min), consistent with the cubane core's resistance to oxidation.[3][8] The stability of both compounds in the "-NADPH" condition confirms that the degradation observed for the phenyl analog is enzymatic.

-

Plasma Stability: Both compounds exhibit moderate to high instability in plasma, with half-lives under an hour. This indicates that the methyl ester is being rapidly hydrolyzed by plasma esterases.[13][23] The similar instability profiles of both compounds in plasma highlight that the core scaffold (phenyl vs. cubane) has little influence on this distinct metabolic pathway. The pronounced species difference, with much faster degradation in rat plasma compared to human, is a common observation for ester-containing drugs and a critical finding for preclinical model selection.

Conclusion and Implications for Drug Design

This guide demonstrates that replacing a phenyl ring with a cubane cage is a highly effective strategy for enhancing metabolic stability against oxidative pathways. The inherent chemical properties of the strained cubane system render it exceptionally resilient to CYP-mediated metabolism, a finding supported by a growing body of literature.[3][12][24]

However, drug designers must adopt a holistic view of metabolic stability. For molecules like amino acid esters, the stability of the core scaffold is only one part of the story. The presence of hydrolytically labile functional groups, such as esters, can create an alternative and equally significant clearance pathway.

Key Takeaways for Researchers:

-

Cubane is a superior bioisostere for blocking aromatic oxidation. When CYP-mediated metabolism of a phenyl ring is a known liability, cubane is a validated replacement.

-

Assess multiple metabolic pathways. The stability of a drug candidate should be evaluated in multiple in vitro systems, including both microsomal (oxidative) and plasma (hydrolytic) assays, to build a comprehensive metabolic profile.

-

The linker is as important as the core. For prodrugs or compounds with ester functionalities, the rate of hydrolysis will be a dominant determinant of the compound's half-life, irrespective of the stability of the core scaffold.

By understanding the distinct metabolic fates of different structural motifs, scientists can make more informed decisions, designing molecules that are not only potent but also possess the pharmacokinetic properties required for a successful therapeutic.

References

-

Wiesenfeldt, M. P., Rossi-Ashton, J. A., Perry, I. B., et al. (2023). General Access to Cubanes as Benzene Bioisosteres. Nature, 618, 513–518. Available at: [Link]

-

Application of cubane derivatives. (n.d.). Chemistry LibreTexts. Available at: [Link]

-

Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

-

Creative Biolabs. (n.d.). Metabolic Stability Assay. Available at: [Link]

-

Chalmers, B. A., et al. (2014). Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters, 16(16), 4138–4141. Available at: [Link]

-

Al-Mourabit, A., et al. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. Available at: [Link]

-

Barsted, G. (2023). Cubanes help drugs take the strain. Chemistry World. Available at: [Link]

-

Wiesenfeldt, M. P., et al. (2023). General Access to Cubanes as Benzene Bioisosteres. Macmillan Group - Princeton University. Available at: [Link]

-

Admescope. (n.d.). Services for in vitro Metabolism research. Available at: [Link]

-

Styger, G., et al. (2025). A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines. MDPI. Available at: [Link]

-

Fisher, G. M., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8439–8460. Available at: [Link]

-

Mercell. (n.d.). Metabolic stability in liver microsomes. Available at: [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available at: [Link]

-

Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Available at: [Link]

-

Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]

-

Evotec (Cyprotex). (n.d.). Microsomal Stability. Available at: [Link]

-

Stegink, L. D., et al. (1987). Metabolism of aspartame and its L-phenylalanine methyl ester decomposition product by the porcine gut. The Journal of Nutrition, 117(7), 1299-1306. Available at: [Link]

-

Domainex. (n.d.). Plasma Stability Assay. Available at: [Link]

-

Taylor, R. D., et al. (2025). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. Available at: [Link]

-

Wiesenfeldt, M. P., et al. (2023). General access to cubanes: ideal bioisosteres of ortho-, meta-, and para-substituted benzenes. ChemRxiv. Available at: [Link]

-

Scott, P. J. H., et al. (2020). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (n.d.). Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor. ACS Omega. Available at: [Link]

-

Evotec (Cyprotex). (n.d.). Plasma Stability Assay. Available at: [Link]

-

Di, L., et al. (2005). Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119. Available at: [Link]

-

BioDuro. (n.d.). ADME Plasma Stability Assay. Available at: [Link]

-

Wiesenfeldt, M. P., et al. (2023). Cubanes in medicinal chemistry. ResearchGate. Available at: [Link]

-

Coe, S. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 20, 521-539. Available at: [Link]

-

Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available at: [Link]

-

Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Plant Science. Available at: [Link]

-

LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

-

Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

-

Johnston, M. (2016). Cubanes in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Phenylalanine. Available at: [Link]

-

Majumdar, S., et al. (2003). Amino acid ester prodrugs of floxuridine: synthesis and effects of structure, stereochemistry, and site of esterification on the rate of hydrolysis. Journal of Pharmaceutical Sciences, 92(9), 1795-1805. Available at: [Link]

-

Miller, K. D., & van Vunakis, H. (1956). THE HYDROLYSIS OF PHENYLALANINE METHYL ESTER BY BOVINE THROMBIN. Journal of Biological Chemistry, 223(1), 227-237. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). L-Phenylalanine. PubChem. Available at: [Link]

-

Wu, G. (2018). Amino Acid Metabolism. Sub-cellular biochemistry, 90, 1-13. Available at: [Link]

-

Plackett, B. (2023). Chemists think outside the box to craft tricky cubanes. C&EN Global Enterprise. Available at: [Link]

-

Chalmers, B. A. (2012). Investigations into cubane based analogues of current pharmaceuticals. UQ eSpace. Available at: [Link]

-

Pearson. (2024). Reactions of Amino Acids: Esterification. Available at: [Link]

Sources

- 1. Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine[v1] | Preprints.org [preprints.org]

- 2. chemistryworld.com [chemistryworld.com]

- 3. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma Stability Assay | Domainex [domainex.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. mercell.com [mercell.com]

- 20. Development and application of high throughput plasma stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. charnwooddiscovery.com [charnwooddiscovery.com]

- 23. Metabolism of aspartame and its L-phenylalanine methyl ester decomposition product by the porcine gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. UQ eSpace [espace.library.uq.edu.au]

Methodological & Application

Application Note & Protocol: Solvent Selection for the Dissolution of Cubane Hydrochloride Salts

Abstract

The cubane scaffold has emerged as a promising bioisostere for benzene in medicinal chemistry, offering improved metabolic stability and unique three-dimensional arrangements of substituents.[1][2][3] The conversion of amine-functionalized cubane derivatives to their hydrochloride salts is a common strategy to enhance aqueous solubility and facilitate handling. However, the unique physicochemical nature of the cubane core—a rigid, nonpolar, and lipophilic cage—presents distinct challenges for solvent selection when compared to more conventional amine hydrochloride salts. This document provides a comprehensive guide and a systematic protocol for selecting optimal solvents for dissolving cubane hydrochloride salts, addressing the dual characteristics of the ionic salt and the nonpolar cubane framework.

Introduction: The Challenge of a Bifunctional Moiety

Cubane is a highly strained, synthetic hydrocarbon with a cage-like structure.[4] While the parent hydrocarbon is soluble in nonpolar solvents like hexane and benzene, functionalization is necessary for its application in drug development.[5] The introduction of an amine group and its subsequent conversion to a hydrochloride salt imparts a polar, ionic character to a molecule that is otherwise dominated by a lipophilic cage.

The primary challenge in dissolving cubane hydrochloride salts lies in identifying a solvent system that can effectively solvate both the ionic hydrochloride group and the nonpolar cubane backbone. A solvent that is too polar may not adequately interact with the hydrocarbon cage, leading to poor solubility. Conversely, a nonpolar solvent will not effectively solvate the ionic salt, also resulting in low solubility. Therefore, a careful and systematic approach is required to identify a solvent or solvent mixture that strikes the right balance.

Theoretical Framework for Solvent Selection

The dissolution of a salt is governed by the ability of the solvent to overcome the lattice energy of the crystal and to solvate the individual ions. For cubane hydrochloride salts, this involves:

-

Ion-Dipole Interactions: The solvent must possess a sufficient dipole moment to interact with the positively charged ammonium cation and the chloride anion.

-

Hydrogen Bonding: Protic solvents can act as hydrogen bond donors to the chloride anion and acceptors for the ammonium cation, further stabilizing the dissolved ions.

-

Van der Waals Forces: The solvent must also be able to engage in favorable van der Waals interactions with the nonpolar surface of the cubane cage.

Based on these principles, solvents can be broadly categorized and evaluated for their potential to dissolve cubane hydrochloride salts.

Solvent Classification and Rationale

A summary of potentially suitable solvent classes is presented below.

| Solvent Class | Examples | Rationale for Use with Cubane Hydrochloride Salts | Potential Drawbacks |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Excellent at solvating the ionic hydrochloride group through ion-dipole interactions and hydrogen bonding. | May be poor at solvating the nonpolar cubane cage, potentially leading to lower solubility for highly substituted or less polar cubane derivatives. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Possess strong dipole moments to solvate ions but lack hydrogen bond donating ability. Can be effective for salts with larger, more dispersible ions. | May not be as effective as protic solvents for solvating the small chloride anion. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity and can accept hydrogen bonds. Can offer a balance between solvating the ionic portion and interacting with the nonpolar cage. | Generally lower solvating power for salts compared to more polar solvents. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Can engage in weak hydrogen bonding and have moderate polarity. Often used in organic synthesis involving amine salts. | Lower dielectric constants may limit their ability to dissolve highly ionic salts. |

| Solvent Mixtures | Ethanol/Water, DCM/Methanol | Allows for fine-tuning of the solvent properties (polarity, proticity, dielectric constant) to achieve optimal solubility. | The optimal ratio needs to be determined empirically. |

Experimental Protocol for Solvent Screening

A systematic, small-scale screening approach is recommended to efficiently identify the optimal solvent system.

Materials and Equipment

-

Cubane hydrochloride salt of interest

-

A selection of high-purity solvents (see table above)

-

Small vials (e.g., 1.5 mL or 2 mL) with screw caps

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation for concentration determination

Step-by-Step Screening Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh a small, excess amount of the cubane hydrochloride salt (e.g., 5-10 mg) into a series of labeled vials.

-

Add a precise volume of each test solvent (e.g., 0.5 mL) to the corresponding vial.

-

Cap the vials tightly and vortex for 1-2 minutes to ensure initial suspension.

-

Place the vials in a temperature-controlled shaker (e.g., at 25 °C) and agitate for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[6][7]

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials for any remaining solid.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[6]

-

Carefully withdraw a known aliquot of the supernatant without disturbing the solid pellet.

-

-

Concentration Analysis:

-

Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved cubane hydrochloride salt.

-

Calculate the solubility in mg/mL or other appropriate units.

-

Workflow for Solvent Selection

Caption: A logical workflow for the systematic selection of an optimal solvent for cubane hydrochloride salts.

Interpreting Results and Further Optimization

The initial screening will provide a rank ordering of single solvents. If a single solvent does not provide the desired solubility, the following steps should be considered:

-

Solvent Mixtures: If a polar protic solvent shows some solubility and a less polar solvent also shows some affinity, a mixture of the two can be explored. Systematically vary the ratio (e.g., 9:1, 4:1, 1:1, 1:4, 1:9) and repeat the solubility determination.

-

pH Adjustment: For aqueous or alcohol-based systems, the pH can influence solubility. The solubility of amine hydrochloride salts generally increases with decreasing pH, up to a point where the common ion effect may become significant.[8][9]

-

Temperature Effects: Solubility can be temperature-dependent. If the application allows, performing the solubility screen at a higher temperature may be beneficial.

Visualization of the Dissolution Process

Caption: Intermolecular forces involved in the dissolution of a cubane hydrochloride salt in a polar protic solvent.

Conclusion

The selection of an appropriate solvent for cubane hydrochloride salts requires a systematic approach that considers the dual physicochemical nature of these molecules. By understanding the underlying principles of solvation and employing the empirical screening protocol outlined in this note, researchers can efficiently identify optimal solvent systems. This will facilitate the use of these novel compounds in drug discovery and development, enabling their formulation for biological screening and further preclinical evaluation.

References

- Grokipedia. Cubane.

- Chem.info. Application of cubane derivatives.

- Poulsen, S. A., & Jones, A. J. (2020). General Access to Cubanes as Benzene Bioisosteres. PMC.

- University of Bristol, School of Chemistry. (2004). properties.

- TCI Chemicals. (2023). Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring.

- Wikipedia. (n.d.). Cubane.

- National Center for Biotechnology Information. (n.d.). Cubane. PubChem.

- Preprints.org. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine.

- ORGANIC CHEMISTRY SELECT. (2014). The Magic of Cubane!. WordPress.com.

- The Chemistry of Cubane. (n.d.).

- ResearchGate. (2013). Which specific organic solvent for organic compounds does not dissolve salts?.

- ACS Omega. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PMC.

- Quora. (2017). Why do amines dissolve in hydrochloric acid?.

- Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC.

- University of Alberta. (n.d.). Isolation (Recovery) of amines.

- ACS Publications. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega.

- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- All About Drugs. (2014). The Magic of Cubane!.

- ResearchGate. (2025). (PDF) Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media.

- ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation.

- Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.

- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.

- Taylor & Francis Online. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.

- SciSpace. (2022). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.

- ResearchGate. (2017). Purification of organic hydrochloride salt?.

- solubility rules of salts. (n.d.).

- DTIC. (n.d.). Cubane Derivatives for Propellant Applicationsxb.

- The Journal of Organic Chemistry. (2023). Chlorinated Cubane-1,4-dicarboxylic Acids.

- PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Cubane - Wikipedia [en.wikipedia.org]

- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 6. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmatutor.org [pharmatutor.org]

- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Cubane HCl Salt Solubility & Handling

Introduction: The "Cubane Paradox"

Welcome to the Cubane Technical Support Center. If you are working with cubane-based amine salts (e.g., 4-aminocubane-1-carboxylic acid HCl or cuban-1-amine HCl), you are likely encountering a unique physicochemical conflict we call the "Cubane Paradox." [1]

Cubane (

-

The Cage: Acts like a "greasy brick" (LogP ~ 2.5 for the core), driving the molecule to aggregate in water.[1]

-

The Salt: Highly ionic, demanding hydration shells.[1]

This guide addresses the specific solubility failures—precipitates, gels, and oils—that arise from this conflict.[1]

Diagnostic Matrix: Rapid Troubleshooting

Identify your issue below to find the corresponding solution.

| Symptom | Probable Cause | Mechanism | Recommended Action |

| "Oiling Out" (Liquid phase separation) | Impurities or Solvent Mismatch | Melting point depression (MP < Solution T) | Use Protocol B (Vapor Diffusion) or switch to higher BP anti-solvent.[1] |

| Gelling in Water | Hydrophobic Aggregation | Cage-to-cage Van der Waals attraction dominates solvation.[1] | Add 5-10% DMSO or Cyclodextrin (HP- |

| Insoluble in Organic Solvents | High Lattice Energy | The ionic lattice is too stable for non-polar solvents.[1] | Use "Super-Solvents" (HFIP or TFE) or convert to a lipophilic counter-ion (e.g., Tosylate).[1] |

| Black Specs/Tar | Oxidative Decomposition | Cubane cage oxidation or polymerization of impurities.[1] | Filter through Celite; use activated charcoal in MeOH before recrystallization.[1] |

| pH Drift | Free Base Reversion | Aminocubane is a weaker base ( | Maintain pH < 4.[1]0. Buffer with excess HCl or Citrate.[1] |

Deep Dive FAQs

Q1: "My Cubane HCl salt floats on water or forms a gum. Isn't it supposed to be hydrophilic?"

The Science: While HCl salts are generally water-soluble, the cubane cage exerts a massive hydrophobic effect .[1] The water molecules must form an ordered "cage" (clathrate-like structure) around the cubane core, which is entropically unfavorable.[1] If the lattice energy of your solid is high, or if the concentration is near saturation, the system minimizes energy by aggregating the hydrophobic cages, excluding water.

The Fix:

-

Cosolvents: Do not rely on pure water.[1] Pre-dissolve the salt in a minimum volume of DMSO or Methanol before diluting into your aqueous buffer.

-

Check Protonation: Ensure the pH is sufficiently low. Aminocubanes have increased s-character in the C-N bond, lowering the basicity of the amine compared to cyclohexane analogs.[1] If your buffer is near pH 7, a significant portion may exist as the insoluble free base.[1] Target pH 2-4.

Q2: "I'm trying to recrystallize from MeOH/Ether, but it keeps 'oiling out' instead of forming crystals."

The Science: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the limit of solubility is exceeded at a temperature above the melting point of the solvated solid.[2] Cubane salts often hold onto solvent molecules tenaciously, lowering their effective melting point.[1]

The Fix (Protocol A):

-

Switch Anti-solvents: Diethyl ether is often too volatile and non-polar, causing rapid, local supersaturation.[1] Switch to Isopropyl Acetate (IPAc) or MTBE .[1]

-

Temperature Control: Do not cool rapidly to 0°C. Oiling out is a kinetic trap.[1] Cool slowly to room temperature, then insulate the flask to cool to 4°C over 12 hours.

Q3: "How do I remove the 'Black Tar' impurities without losing my product?"

The Science: Cubane synthesis often carries over trace metal catalysts or oligomeric byproducts (poly-cubanes) that are highly colored and insoluble.[1] These act as nucleation inhibitors.[1]

The Fix: Dissolve your crude salt in Methanol (where it should be highly soluble).[1] Add Activated Charcoal (10 wt%), stir for 30 minutes, and filter through a Celite pad. The lipophilic tar binds to the charcoal, while the polar salt passes through.[1]

Visual Troubleshooting Workflow

Figure 1: Decision tree for troubleshooting Cubane HCl solubility and phase separation issues.

Experimental Protocols

Protocol A: Anti-Solvent Vapor Diffusion (For Oiling Out Issues)

Use this when standard recrystallization fails or yields oil.[1]

-

Dissolution: Dissolve 100 mg of Cubane HCl in the minimum amount of Methanol (approx. 0.5 - 1.0 mL) in a small vial (Vial A). Ensure it is fully dissolved; filter if necessary.[1]

-

Setup: Place Vial A (uncapped) inside a larger jar (Vial B).

-

Anti-Solvent: Add Diethyl Ether or MTBE (approx. 5-10 mL) to the outer jar (Vial B).[1] Do not let the liquid enter Vial A.

-

Equilibration: Cap Vial B tightly.

-

Process: The ether vapor will slowly diffuse into the methanol solution, gently lowering the solubility without causing thermal shock.

-

Timeline: Leave undisturbed for 24-48 hours. Crystals should form on the walls of Vial A.

Protocol B: Thermodynamic Solubility Determination

Use this to validate if your salt is actually soluble or just forming a colloidal suspension.

-

Preparation: Add excess Cubane HCl solid to 1 mL of your target buffer/solvent in a sealed HPLC vial.

-

Equilibration: Shake/vortex at the target temperature (e.g., 25°C) for 24 hours .

-

Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved material.

-

Analysis: Carefully remove the supernatant.[1]

References

-

Eaton, P. E. (1992).[1][3][4] "Cubane: Starting Materials for the 1990s and the New Century."[1] Angewandte Chemie International Edition, 31(11), 1421-1436.[1] [1]

-

Chalmers, B. A., et al. (2016).[1] "Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere." Angewandte Chemie, 55, 3580.[1] [1]

-

Reekie, T. A., et al. (2019).[1] "Cubanes in Medicinal Chemistry." Journal of Medicinal Chemistry, 62(3), 1078–1095.[1] [1]

-

TCI Chemicals. (2023).[1] "Cubane-Containing Building Blocks: The Bioisostere of Benzene Ring." Product Literature.

-

LibreTexts Chemistry. (2022). "Troubleshooting: Crystallization and Oiling Out." Organic Chemistry Lab Techniques.

Sources

Handling hygroscopic nature of cubane amino acid hydrochlorides

[1]

Current Status: Operational Topic: Hygroscopicity Management & Experimental Troubleshooting Ticket Priority: High (Material Stability Risk)[1]

Technical Overview: The Nature of the Challenge

Why is my Cubane Amino Acid HCl turning into a gum? Cubane amino acids (e.g., 4-aminocubane-1-carboxylic acid hydrochloride) are highly valued in medicinal chemistry as bioisosteres for benzene rings, offering improved solubility and metabolic stability.[1] However, while the cubane cage itself is kinetically stable due to orbital symmetry constraints, the hydrochloride salt form is significantly hygroscopic.[1]

The high lattice energy of the compact cubane structure competes with the hydration energy of the amine-hydrochloride ion pair. When exposed to ambient humidity, the salt rapidly absorbs water, breaking the crystal lattice and resulting in "deliquescence" (turning into a liquid/gum). This introduces water into your reactions, quenching sensitive coupling reagents (HATU, EDC) and altering stoichiometry.

Intake & Storage Protocols (The "Before" Phase)

Visual Workflow: Storage Integrity

Figure 1: Critical decision path upon receipt of material. Opening a cold vial immediately condenses atmospheric moisture onto the solid.

FAQ: Storage & Shelf Life

Q: The vial arrived cold. Can I open it immediately to check the weight? A: NO. Opening a cold vial exposes the cold surface of the salt to warm, humid lab air, causing immediate condensation.

-

Protocol: Allow the sealed vial to warm to room temperature (approx. 30–60 mins) inside a desiccator before breaking the seal.

Q: How should I store the material long-term? A: Store at -20°C, but secondary containment is mandatory .

Handling & Weighing (The "During" Phase)

Accurate weighing is the most common failure point.[1] If the material absorbs 10% water by weight during transfer, your stoichiometry for peptide coupling will be off, leading to incomplete reactions.

Standard Operating Procedure: The "Difference Weighing" Method

Do not weigh hygroscopic cubane salts onto an open weighing boat.[1]

-

Prepare: Dry a round-bottom flask (RBF) or reaction vial in an oven/flame and flush with Argon.

-

Tare: Place the entire closed source vial of cubane amino acid on the balance. Tare to zero.

-

Transfer: Quickly remove the cap, spatula out an estimated amount into your reaction flask, and immediately recap the source vial.

-

Measure: Place the closed source vial back on the balance. The negative reading is the exact mass transferred.[1]

Q: The powder is flying everywhere (static). What do I do? A: Cubane salts are often fluffy and prone to static.[1] Use an anti-static gun (zerostat) on the vial before opening.[1] Alternatively, weigh inside a glove bag flushed with Nitrogen.

Reaction Troubleshooting (The "Application" Phase)

Impact on Peptide Synthesis (SPPS)

Water is a nucleophile.[1] In the presence of carbodiimides (DIC, EDC) or uronium salts (HATU, HBTU), water competes with the amine, hydrolyzing the active ester back to the carboxylic acid or forming urea byproducts.

Data: Drying Agents Compatibility Table

| Drying Agent | Suitability for Cubane HCl | Mechanism | Notes |

| P₂O₅ (Phosphorus Pentoxide) | Excellent | Chemical reaction with water | Best for vacuum desiccators.[1] Do not let it touch the product.[1] |

| KOH (Potassium Hydroxide) | Good | Hygroscopic base | Good for removing acid traces, but P₂O₅ is superior for pure water removal.[1] |

| Silica Gel | Poor | Adsorption | Only maintains dryness; cannot effectively dry an already wet gum.[1] |

| Lyophilization | Best for Rescue | Sublimation | If material is gummy, dissolve in water/acetonitrile and freeze-dry to reset.[1] |

Visual Logic: The "Wet Sample" Decision Tree

Figure 2: Decision matrix for recovering usable material from compromised samples.

Recovery & Conversion Protocols

Q: I need the free base for a specific reaction, not the HCl salt. How do I convert it without degradation? Cubane amines are relatively strong bases.[1]

-

Dissolve: Dissolve the Cubane HCl in a minimal amount of water.

-

Neutralize: Add saturated NaHCO₃ or 1M NaOH dropwise until pH ~10.

-

Note: Do not exceed pH 12 to avoid potential cage instability over long periods, though cubane is generally robust.[1]

-

-

Extract: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]

-

Dry: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).[1]

-

Concentrate: Rotovap at <40°C.

-

Warning: Free base alkyl amines can absorb CO₂ from the air to form carbamates.[1] Use immediately or store under Argon.

-

References

-

Eaton, P. E., & Cole, T. W. (1964).[1] Cubane. Journal of the American Chemical Society.[1] The foundational text on cubane synthesis and stability.[1] [Link]

-

Chalmers, B. A., et al. (2016).[1] Validated protocols for the synthesis of cubane derivatives and bioisosteres. Australian Journal of Chemistry. [Link][1]

Technical Support Center: Synthesis of Cubane Amino Acids

Welcome to the technical support center for the synthesis of cubane amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges of incorporating the cubane scaffold into amino acid structures. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common hurdles in your experimental work.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of cubane amino acids, providing not just solutions but also the underlying chemical principles to help you make informed decisions in the lab.

Issue 1: Incomplete or Low Yield in the Favorskii Rearrangement

Question: I am performing the double Favorskii rearrangement to form the cubane-1,4-dicarboxylic acid, but I'm consistently getting low yields. What are the common causes and how can I improve the outcome?

Answer: The Favorskii rearrangement is a critical step in constructing the cubane core, and its efficiency can be influenced by several factors.[1] Low yields often stem from incomplete reaction, side reactions, or degradation of the starting material or product.

Causality and Solutions:

-

Purity of the α-haloketone precursor: The starting α-haloketone must be of high purity. Impurities from the preceding bromination step can interfere with the rearrangement. It is often recommended to use the crude tribromo ketal immediately after its preparation due to its instability.[2]

-

Base Concentration and Choice: The concentration of the base (e.g., NaOH or KOH) is crucial. A high concentration of hydroxide is necessary to drive the reaction to completion. Ensure that your base is fresh and accurately weighed.

-

Reaction Temperature and Time: The reaction is typically run at elevated temperatures (reflux). Insufficient temperature or reaction time can lead to incomplete conversion. Monitor the reaction by TLC or NMR to determine the optimal reaction time for your specific substrate.

-

Side Reactions: The Favorskii rearrangement can be accompanied by side reactions, such as the formation of epoxy ethers or α,β-unsaturated carbonyl compounds.[3] These byproducts can be minimized by carefully controlling the reaction conditions, particularly the rate of addition of the base and the temperature.

-

Quasi-Favorskii Rearrangement: In some cases, especially with sterically hindered substrates where enolate formation is difficult, the reaction may proceed through a quasi-Favorskii or benzilic acid-type rearrangement.[4] This alternative pathway can sometimes be lower yielding.

Troubleshooting Protocol: Optimizing the Favorskii Rearrangement

-

Starting Material Quality: Use the α-haloketone precursor immediately after preparation to minimize degradation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone in a suitable solvent (e.g., water or a mixture of water and an organic co-solvent).

-

Base Addition: Slowly add a concentrated aqueous solution of NaOH or KOH to the reaction mixture with vigorous stirring. Monitor the temperature and control the rate of addition to prevent an uncontrolled exotherm.

-

Heating: Heat the reaction mixture to reflux and maintain it for the predetermined time (e.g., 5-6 hours).

-

Work-up: After cooling, carefully acidify the reaction mixture with concentrated HCl to precipitate the dicarboxylic acid.

-

Purification: Collect the crude product by filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (see FAQ section for solvent selection).

Issue 2: Difficulties with the Curtius Rearrangement for Amine Synthesis

Question: I am using the Curtius rearrangement to convert a cubane carboxylic acid to the corresponding amine, but I'm facing issues with product isolation and potential side reactions. What are the best practices for this transformation?

Answer: The Curtius rearrangement is a reliable method for synthesizing primary amines from carboxylic acids with the retention of stereochemistry.[5][6] The key is the clean conversion of the acyl azide to the isocyanate, which is then trapped to form the desired amine or a protected derivative.

Causality and Solutions:

-

Purity of the Acyl Azide: The acyl azide intermediate must be handled with care as it can be explosive. It is typically generated in situ from the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA).[7] Incomplete conversion to the acyl azide will result in unreacted starting material.

-

Clean Conversion to Isocyanate: The thermal or photochemical rearrangement of the acyl azide to the isocyanate is usually very efficient with the loss of nitrogen gas. Ensure that the reaction is heated sufficiently to drive the rearrangement to completion.

-

Trapping of the Isocyanate: The isocyanate is highly reactive and should be trapped immediately. If water is used as the nucleophile, the initial carbamic acid is unstable and decarboxylates to the free amine. Using an alcohol like tert-butanol will yield the Boc-protected amine directly.[4]

-

Side Reactions: The primary side reaction to avoid is the reaction of the isocyanate intermediate with the desired amine product to form a urea byproduct.[8] This can be minimized by ensuring a dilute solution and that the trapping nucleophile is in excess.

Experimental Workflow: Curtius Rearrangement for Cubane-1-amine Synthesis

Caption: Workflow for the synthesis of Cubane-1-amine via the Curtius Rearrangement.

Issue 3: Incomplete Boc Protection or Deprotection

Question: I am having trouble with either incomplete Boc protection of my cubane amine or incomplete deprotection of my Boc-protected cubane amino acid. What are the likely causes and how can I resolve them?

Answer: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its relatively straightforward removal under acidic conditions.[4] However, issues with its application and removal can arise.

Troubleshooting Incomplete Boc Protection:

-

Reagent Quality: Di-tert-butyl dicarbonate (Boc anhydride) can degrade over time. Use fresh reagent for optimal results.

-

Base: A suitable base, such as triethylamine or diisopropylethylamine, is required to neutralize the acid formed during the reaction. Ensure the base is not sterically hindered and is used in at least stoichiometric amounts. For zwitterionic amino acids, using a base like NaOH in an aqueous/organic biphasic system can be effective.[9]

-

Solvent: The choice of solvent can impact the solubility of the starting material and reagents. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.

-

Catalyst: For sterically hindered amines, a catalyst such as 4-dimethylaminopyridine (DMAP) can accelerate the reaction.

Troubleshooting Incomplete Boc Deprotection:

-

Acid Strength and Concentration: The most common reason for incomplete deprotection is insufficient acid strength or concentration. Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) is standard. For more resistant Boc groups, neat TFA or a solution of HCl in dioxane or diethyl ether can be used.[10][11][12]

-

Reaction Time and Temperature: Most deprotections are complete within 1-2 hours at room temperature.[10] If the reaction is sluggish, extending the reaction time or gentle warming can be beneficial, provided the substrate is stable to these conditions.

-

Scavengers: The tert-butyl cation generated during deprotection can alkylate sensitive residues like tryptophan or methionine.[13] The use of scavengers such as triisopropylsilane (TIS) or thioanisole is recommended.

-

Monitoring the Reaction: The progress of the deprotection can be easily monitored by TLC, staining with ninhydrin to visualize the free amine, or by ¹H NMR by observing the disappearance of the tert-butyl singlet at ~1.4 ppm.[10]

| Condition | Reagents | Typical Reaction Time | Notes |

| Standard | 25-50% TFA in DCM | 1-2 hours | Most common and generally effective. |

| Stronger Acid | Neat TFA | 30-60 minutes | For more resistant Boc groups. |

| Alternative Acid | 4M HCl in dioxane | 30 minutes - 1 hour | Can be faster and avoids trifluoroacetylation.[] |

| Mild Conditions | Oxalyl chloride in Methanol | 1-4 hours | For substrates with other acid-sensitive groups.[10] |

Table 1: Common Conditions for Boc Deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the best methods for purifying crude cubane-1,4-dicarboxylic acid?

A1: Crude cubane-1,4-dicarboxylic acid obtained from the Favorskii rearrangement can be purified by several methods. Simple washing with cold acetone or ethyl acetate can remove many organic impurities, as the diacid has low solubility in these solvents.[15] For inorganic salts, dissolving the crude product in an aqueous base, filtering, and re-precipitating with acid is effective. Recrystallization from water or a mixed solvent system like ethanol/water can provide highly pure material.

Q2: How can I purify my cubane amino acid?

A2: The purification strategy will depend on the specific properties of your cubane amino acid.

-

Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Common solvent systems include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[16][17]

-

Column Chromatography: For non-polar to moderately polar cubane derivatives, silica gel chromatography is effective. A common eluent system is a gradient of ethyl acetate in hexanes. For more polar compounds, a system like methanol in dichloromethane can be used.[18] For basic amines, adding a small amount of triethylamine or ammonia to the eluent can improve peak shape and prevent streaking.

-

Sublimation: For volatile cubane derivatives, vacuum sublimation can be a very effective purification technique, especially for removing non-volatile impurities.

| Purification Method | Recommended For | Common Solvents/Conditions |

| Recrystallization | Crystalline solids | Ethanol/water, Acetone/hexane, Ethyl acetate/hexane |

| Column Chromatography | Non-polar to moderately polar compounds | Ethyl acetate/hexanes gradient |

| Polar compounds | Methanol/dichloromethane gradient | |

| Basic amines | Add 1% triethylamine to the eluent | |

| Sublimation | Volatile solids | High vacuum, gentle heating |

Table 2: Common Purification Methods for Cubane Derivatives.

Q3: I am seeing unexpected signals in the NMR spectrum of my cubane derivative. What are some common impurities I should look for?

A3: The ¹H NMR spectrum of the cubane core protons typically appears as a singlet or a set of multiplets in a relatively narrow region. The chemical shifts are highly dependent on the substituents. For cubane itself, the protons appear as a singlet. In substituted cubanes, the symmetry is broken, leading to more complex splitting patterns. Common impurities that can be identified by NMR include:

-

Residual Solvents: Check for common laboratory solvents.[19]

-

Starting Materials: Compare the spectrum to that of your starting materials to check for incomplete reactions.

-

Side-products from Rearrangements: Incomplete Favorskii or Curtius rearrangements can leave behind starting materials or intermediates.

-

Open-cage Structures: Under certain conditions, particularly with some metal catalysts, the cubane cage can rearrange to the thermodynamically more stable cuneane or cyclooctatetraene isomers. These will have distinctly different NMR spectra.[20]

-

Over-alkylation or Acylation Products: If you are functionalizing an amine, you might see signals corresponding to di- or tri-substituted products.

Q4: How can I introduce an amino acid side chain, for example, to synthesize cubyl-alanine?

A4: The synthesis of cubane amino acids with side chains can be achieved through various methods. For cubyl-alanine, one approach is to start with a cubane derivative bearing a suitable functional group for elaboration. For example, cubane-1-carboxaldehyde can be used as a precursor. Standard amino acid synthesis methodologies, such as the Strecker synthesis or asymmetric syntheses involving chiral auxiliaries, can then be adapted. Alternatively, a precursor to the alanine side chain can be introduced, followed by conversion to the amino acid functionality.[21]

Experimental Workflow: General Strategy for Cubane Amino Acid Side Chain Introduction

Caption: General strategies for the synthesis of cubyl-alanine from cubane-1-carboxaldehyde.

References

-

Parker, S. F., et al. (2026). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Molecules, 31(3), 733. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ResearchGate. (2025). Synthesis of Novel Amino Acids Containing Cubane | Request PDF. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

- Patai, S. (Ed.). (1997). The Chemistry of Functional Groups: The Curtius Rearrangement. John Wiley & Sons.

-

University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

-

University of Toronto. (n.d.). Recrystallization, filtration and melting point. [Link]

-

Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? [r/chemistry]. [Link]

-

DTIC. (n.d.). Synthesis of Tetra-Functional Cubane Derivatives. [Link]

-

Reddit. (2022, April 30). Help ! I'm am running a Cubane synthesis and have been doing the bromination step on the cyclopentanone ethyl ketal and cannot for the life of me get the tri bromo ketal to crystallize out ! I have evaporated as much of the solvent out as I can and still nothing please help ! [r/chemistry]. [Link]

-

PubMed. (2001). NMR study on the interaction of 1,4-cubanedicarboxylic acid and its esters with elemental fluorine. The synthesis of dimethyl 2-fluorocubane-1,4-dicarboxylate. [Link]

-

SpectraBase. (n.d.). Cubane, carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. [r/chemhelp]. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

-

University of Bristol, School of Chemistry. (n.d.). Synthesis. [Link]

-

Royal Society of Chemistry. (2023). A practical synthesis of 1,3-disubstituted cubane derivatives. Chemical Communications. [Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

-

Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. [Link]

-

National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

-

Almac. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation. [Link]

-

ResearchGate. (2010). Cubane: A New NMR Internal Standard | Request PDF. [Link]

-

The University of Queensland. (n.d.). Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients. [Link]

-

Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

ResearchGate. (2015). How can I select the solvent system for column chromatography?. [Link]

-

Petrolpark. (2022). Synthesis of Cubane. [Link]

-

InTechOpen. (n.d.). Separation and Refining of Amino acids. [Link]

-

ResearchGate. (2025). A modified Curtius reaction: an efficient and simple method for direct isolation of free amine | Request PDF. [Link]

-

Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

-

Wikipedia. (n.d.). Cubane. [Link]

-

IvyPanda. (2026). Peptide Synthesis of Ala-Phe-OMe and Crystallization Challenges. [Link]

-

MDPI. (2025). Investigation of Impurities in Peptide Pools. [Link]

-

National Center for Biotechnology Information. (n.d.). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. [Link]

- Google Patents. (n.d.).

Sources

- 1. Synthesis [ch.ic.ac.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. peptide.com [peptide.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 15. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reagents & Solvents [chem.rochester.edu]

- 17. personal.tcu.edu [personal.tcu.edu]

- 18. Chromatography [chem.rochester.edu]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. Cubane - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

Stability of methyl 2-amino-2-(cuban-1-yl)acetate in basic conditions

Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for understanding and managing the stability of methyl 2-amino-2-(cuban-1-yl)acetate, particularly when encountering basic (alkaline) conditions during experimental workflows. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability of methyl 2-amino-2-(cuban-1-yl)acetate.

Q1: What is the primary stability concern for methyl 2-amino-2-(cuban-1-yl)acetate in basic conditions?

The principal and most immediate stability issue is the base-catalyzed hydrolysis of the methyl ester functional group. This reaction, commonly known as saponification, is a well-understood process where a hydroxide ion (or other base) attacks the electrophilic carbonyl carbon of the ester, leading to its cleavage. The reaction is generally considered irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by a base, creating a carboxylate salt that is resistant to further nucleophilic attack.[1][2]

Q2: What are the expected degradation products under basic conditions?

The hydrolysis of methyl 2-amino-2-(cuban-1-yl)acetate will yield two primary products:

-

2-amino-2-(cuban-1-yl)acetic acid (as its carboxylate salt under basic pH).

-

Methanol .

Q3: Is the cubane cage itself susceptible to degradation under basic conditions?

The cubane cage is a highly strained hydrocarbon framework, yet it exhibits remarkable kinetic stability.[3][4] This stability arises from the lack of readily available, low-energy decomposition pathways.[3][5] While certain transition metals like palladium and rhodium can catalyze its rearrangement, the cubane core is robust and generally stable under the aqueous basic conditions typically used for ester hydrolysis (e.g., using LiOH, NaOH, or KOH at mild temperatures).[4][6][7] Therefore, degradation of the cubane cage is not an expected outcome during routine basic hydrolysis of the ester.

Q4: What key factors will influence the rate of hydrolysis?

The rate of saponification is primarily influenced by three factors:

-

Base Concentration (pH): The reaction rate is directly proportional to the concentration of the hydroxide ion. Higher pH values will lead to a significantly faster rate of hydrolysis.

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. A general rule of thumb is that the rate approximately doubles for every 10°C increase.

-

Solvent System: The choice of solvent can affect the solubility of both the ester and the base, thereby influencing the reaction rate. Protic solvents like water or ethanol are typically used.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My hydrolysis reaction is incomplete, with significant starting material remaining after the expected reaction time.

| Potential Cause | Explanation & Recommended Solution |

| Insufficient Base | Saponification is a base-promoted reaction that consumes the base stoichiometrically.[1] Solution: Ensure at least one molar equivalent of base is used. For faster reaction kinetics, using a slight excess (e.g., 1.1 to 1.5 equivalents) is recommended. If using catalytic base, the reaction will not proceed to completion. |

| Low Temperature | The reaction may be kinetically slow at room temperature. Solution: Gently heat the reaction mixture. A temperature of 40-50°C is often sufficient to increase the rate without causing unwanted side reactions. A study on a related cubane diester successfully used LiOH at 50°C for complete hydrolysis.[6] |

| Poor Solubility | If the ester has poor solubility in the aqueous base, the reaction will be slow. Solution: Add a co-solvent such as tetrahydrofuran (THF) or dioxane to improve solubility and create a homogeneous reaction mixture. A 2:1 mixture of THF:water is a common choice.[6] |

Issue 2: My analytical results (HPLC/LC-MS) show unexpected peaks or byproducts.

| Potential Cause | Explanation & Recommended Solution |

| Racemization | The α-proton (adjacent to the carbonyl and amino groups) could potentially be abstracted under strong basic conditions, leading to racemization if the starting material is enantiomerically pure. Solution: Use the mildest conditions possible (lower temperature, just over 1 equivalent of base) to achieve hydrolysis. Monitor the enantiomeric purity using a chiral HPLC method if this is a concern. |

| Reaction with Buffer Components | If you are working with buffered solutions, the buffer species themselves could potentially react, although this is unlikely with common buffers. Solution: Simplify the system. For kinetic studies, use a simple aqueous solution of NaOH or KOH. Confirm the identity of byproducts using high-resolution mass spectrometry (HRMS). |

| Impure Starting Material | The unexpected peaks may have been present in the starting material. Solution: Always analyze your starting material by HPLC and/or NMR before beginning a stability study to establish a baseline purity profile. |

Issue 3: How can I accurately monitor and quantify the stability of my compound?

Accurate quantification requires a robust analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[8][9]

-

Principle: The starting material, methyl 2-amino-2-(cuban-1-yl)acetate, is significantly less polar than its hydrolysis product, 2-amino-2-(cuban-1-yl)acetic acid. This difference in polarity allows for excellent separation on a reversed-phase HPLC column (e.g., a C18 column).

-

Methodology:

-

Develop a gradient or isocratic method that cleanly separates the starting material from the product.

-

Create a calibration curve for the starting material by injecting known concentrations to correlate peak area with concentration.

-

At each time point in your stability study, take an aliquot of the reaction mixture, quench the reaction (e.g., by neutralizing with an equivalent of acid), and inject it into the HPLC.

-

Quantify the amount of remaining starting material by comparing its peak area to the calibration curve.

-

The workflow for a typical stability study is illustrated below.

Caption: Mechanism of base-catalyzed ester hydrolysis.

The key irreversible step is the final acid-base reaction between the carboxylic acid and the base, which drives the equilibrium toward the products. [2]

References

-

Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Transition Metal Chemistry. Available at: [Link]

-

Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

Chlorinated Cubane-1,4-dicarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

-

General Access to Cubanes as Benzene Bioisosteres. Princeton University, Macmillan Group. Available at: [Link]

-

Synthesis of Novel Amino Acids Containing Cubane. ResearchGate. Available at: [Link]

-

Synthesis of Novel Amino Acids Containing Cubane. University of Oxford Department of Chemistry. Available at: [Link]

-

Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? Reddit. Available at: [Link]

-

The curious case of cubane. Berkeley Science Review. Available at: [Link]

-

Unraveling the kinetics and molecular mechanism of gas phase pyrolysis of cubane toa[3]nnulene. Nature. Available at: [Link]

-

Cubane decomposition pathways – A comprehensive study. Publications of the IAS Fellows. Available at: [Link]

-

De-esterification of amino acid esters. ResearchGate. Available at: [Link]

-

Synthesis of Cubane. Petrolpark. Available at: [Link]

-

Cubane: A Stable Molecule with Unstable Bonds – Advances in Synthesis and Characterization. Council on Undergraduate Research. Available at: [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. Available at: [Link]

-

Synthesis of Tetra-Functional Cubane Derivatives. Defense Technical Information Center. Available at: [Link]

-

Cubane. Wikipedia. Available at: [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

-

HYDROLYSIS REACTIONS. Yarmouk University. Available at: [Link]

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. Available at: [Link]

-

Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. The curious case of cubane [berkeleysciencereview.com]

- 4. Cubane - Wikipedia [en.wikipedia.org]

- 5. petrolpark.co.uk [petrolpark.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Validation & Comparative

Validating purity of cubane building blocks via HPLC

Executive Summary

The integration of cubane (

Unlike benzene, the cubane cage lacks a conjugated

This guide establishes a validated workflow replacing standard UV methods with Charged Aerosol Detection (CAD) for routine analysis, cross-validated by Quantitative NMR (qNMR) as the absolute truth standard.

The Challenge: The "Silent" Scaffold

In traditional medicinal chemistry, the benzene ring acts as a built-in chromophore, allowing strong UV absorption at 254 nm (

-

The Cubane Physics: Cubane possesses high strain energy (~166 kcal/mol) and unique

-delocalization, but its absorption maximum lies deep in the far-UV region (<200 nm). -

The Analytical Consequence: At standard HPLC detection wavelengths (210–254 nm), a cubane building block without an auxiliary chromophore (like an amide or aryl group) yields a negligible signal.

-

The Risk: If you analyze a 90% pure cubane intermediate using UV-254nm, you may calculate "99% purity" simply because the 10% impurities (often precursors or ring-opened byproducts) are also UV-silent or have different response factors.

Comparative Analysis: Selecting the Right Detector

The following table contrasts the three primary methodologies for cubane validation.

| Feature | Method A: UV-Vis (Diode Array) | Method B: Charged Aerosol (CAD) | Method C: qNMR ( |

| Principle | Light absorption (Beer-Lambert Law). | Aerosol charging (Mass-sensitive). | Nuclear spin relaxation (Molar ratio). |

| Cubane Sensitivity | Poor. Requires derivatization or deep UV (200nm) which introduces solvent noise. | Excellent. Universal response for all non-volatiles. | Excellent. Direct proton counting. |

| Impurity Detection | Biased. Misses non-chromophoric side products. | Unbiased. Detects any non-volatile impurity >10 ng. | High. Detects all protonated impurities. |

| Throughput | High (Routine QC). | High (Routine QC). | Low (Validation only). |

| Verdict | Unsuitable for naked cubanes. | Recommended for Routine QC. | Gold Standard for Calibration. |

Critical Insight: CAD response is independent of chemical structure. Unlike UV, where response factors vary wildly between the product and impurities, CAD provides a near-uniform response (within ~10%) for most semi-volatiles, making "Area %" calculations far more accurate without a reference standard.

Validated Experimental Protocol

This protocol is designed for the analysis of 1,4-disubstituted cubane diesters and mono-acids , which are common building blocks.

A. Instrumentation Setup

-

LC System: UHPLC (e.g., Vanquish or Acquity) to minimize extra-column volume.

-

Detector: Charged Aerosol Detector (CAD).

-

Evaporation Temp: 35°C (Low temp preserves semi-volatile cubane intermediates).

-

Power Function: 1.0 (for mass linearity).

-

-

Secondary Detector: UV-DAD (connected in series before CAD) set to 200–400 nm scan. Reason: To identify aromatic impurities introduced by reagents.

B. Chromatographic Conditions

-

Column: Phenyl-Hexyl or C18 (2.1 x 100 mm, 1.7 µm).

-

Why Phenyl-Hexyl? Cubanes are lipophilic but bulky. Phenyl-hexyl phases often provide better shape selectivity for the cubic cage compared to standard C18 chains.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

-

Note: Do not use TFA (Trifluoroacetic acid) with CAD if possible, as it can suppress signal; Formic acid is volatile and CAD-compatible.

-

-

Gradient:

-

0–1 min: 5% B (Isocratic hold)

-

1–8 min: 5%

95% B (Linear ramp) -

8–10 min: 95% B (Wash)

-

C. Sample Preparation

-

Dissolve ~1 mg of Cubane Building Block in 1 mL ACN (HPLC Grade).

-

Filtration is mandatory: Use 0.2 µm PTFE filter. (Particulates cause spikes in CAD).

-

Inject 2–5 µL.

Visualizing the Validation Workflow

The following logic flow illustrates how to triage cubane samples to ensure data integrity.

Figure 1: Decision matrix for selecting the appropriate detection method based on the cubane derivative's chemical structure.

Supporting Data: The "Invisible" Impurity

In a mock validation study of Dimethyl 1,4-cubanedicarboxylate , the following results highlight the danger of UV-only analysis:

| Method | Purity Result | Observation |

| HPLC-UV (210 nm) | 99.2% | Main peak visible. Solvent front noise masks early eluting salts/acids. |

| HPLC-CAD | 94.5% | Revealed 4% impurity at 2.1 min (likely mono-acid precursor) and 1.5% non-volatile salts. |